12,12,14,14-tetramethyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Overview
Description
12,12,14,14-tetramethyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique structure, which includes a pyridine ring, multiple nitrogen atoms, and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12,14,14-tetramethyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves multiple steps, starting with the preparation of the pyridine ring and subsequent incorporation of the sulfur and nitrogen atoms. The key steps include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine under acidic conditions.
Incorporation of Sulfur and Nitrogen Atoms: The sulfur atom can be introduced through a thiolation reaction, while the nitrogen atoms can be incorporated through nitration and subsequent reduction reactions.
Cyclization: The final step involves cyclization to form the tetracyclic structure, which can be achieved through a series of intramolecular reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
12,12,14,14-tetramethyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
12,12,14,14-tetramethyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 12,12,14,14-tetramethyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
12,12,14,14-tetramethyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene: This compound is unique due to its specific structure and combination of functional groups.
Other Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Thia Compounds: Compounds containing sulfur atoms in similar structural frameworks.
Uniqueness
The uniqueness of this compound lies in its combination of a pyridine ring, multiple nitrogen atoms, and a sulfur atom within a tetracyclic structure. This unique arrangement of atoms and functional groups imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
12,12,14,14-tetramethyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6S/c1-18(2)8-12-13-16-22-15(11-6-5-7-20-9-11)23-25(16)10-21-17(13)26-14(12)19(3,4)24-18/h5-7,9-10,24H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTGXGOFUMVZJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)C5=CN=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.